molecular formula C13H14Cl3NO5S B15015489 Diethyl 3-methyl-5-[(trichloroacetyl)amino]thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-[(trichloroacetyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B15015489
M. Wt: 402.7 g/mol
InChI Key: IKYHALDYRQFBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, exhibits significant potential in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14Cl3NO5S

Molecular Weight

402.7 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2,2,2-trichloroacetyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C13H14Cl3NO5S/c1-4-21-10(18)7-6(3)8(11(19)22-5-2)23-9(7)17-12(20)13(14,15)16/h4-5H2,1-3H3,(H,17,20)

InChI Key

IKYHALDYRQFBMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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